2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(furan-2-ylmethyl)acetamide
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Overview
Description
2-{[5-(4-CHLOROPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[(FURAN-2-YL)METHYL]ACETAMIDE is a complex organic compound that features a triazole ring, a chlorophenyl group, a phenyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-CHLOROPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[(FURAN-2-YL)METHYL]ACETAMIDE typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Chlorophenyl and Phenyl Groups: These groups can be introduced via substitution reactions, often using chlorinated aromatic compounds and phenyl derivatives.
Attachment of the Furan Ring: The furan ring can be introduced through a nucleophilic substitution reaction involving a furan derivative.
Final Assembly: The final compound is assembled by coupling the triazole intermediate with the furan derivative under suitable conditions, often involving the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the chlorophenyl group, potentially leading to the formation of amines or dechlorinated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenated reagents, organometallic reagents, and nucleophiles are often employed under conditions such as reflux or microwave irradiation.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, dechlorinated products
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Medicinal Chemistry: The compound’s triazole ring and aromatic groups make it a candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its unique structure could be useful in the development of novel materials with specific electronic or optical properties.
Industrial Chemistry: The compound could serve as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[5-(4-CHLOROPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[(FURAN-2-YL)METHYL]ACETAMIDE would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, potentially inhibiting their activity or altering their function. The triazole ring could play a key role in binding to the target, while the aromatic groups could enhance the compound’s stability and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenyl derivatives: Compounds like 4-chlorophenylmethanone share the chlorophenyl group and may exhibit similar reactivity.
Triazole derivatives: Other triazole-containing compounds, such as 1,2,4-triazole-3-thiol, share the triazole ring and sulfur atom, making them chemically similar.
Furan derivatives: Compounds like furfurylamine contain the furan ring and may have similar applications in materials science and medicinal chemistry.
Uniqueness
2-{[5-(4-CHLOROPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[(FURAN-2-YL)METHYL]ACETAMIDE is unique due to its combination of a triazole ring, chlorophenyl group, phenyl group, and furan ring
Properties
Molecular Formula |
C21H17ClN4O2S |
---|---|
Molecular Weight |
424.9 g/mol |
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C21H17ClN4O2S/c22-16-10-8-15(9-11-16)20-24-25-21(26(20)17-5-2-1-3-6-17)29-14-19(27)23-13-18-7-4-12-28-18/h1-12H,13-14H2,(H,23,27) |
InChI Key |
LRBRUTAFIJYVDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NCC3=CC=CO3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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